1-Chloropropan-2-yl 4-methylbenzenesulfonate
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Overview
Description
1-Chloropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H13ClO3S. It is a derivative of 4-methylbenzenesulfonate, where the sulfonate group is attached to a 1-chloropropan-2-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropropan-2-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 1-chloropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Chloropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Elimination reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted products depending on the nucleophile used.
Elimination reactions: Alkenes such as propene derivatives.
Hydrolysis: 1-Chloropropan-2-ol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
1-Chloropropan-2-yl 4-methylbenzenesulfonate is used in several scientific research applications:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloropropan-2-yl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and bases. The compound can act as an electrophile due to the presence of the chlorine atom, which can be displaced by nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies .
Comparison with Similar Compounds
Similar Compounds
1-Chloropropan-2-yl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
1-Chloropropan-2-yl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
1-Chloropropan-2-yl 4-methoxybenzenesulfonate: Contains a methoxy group, which affects its chemical properties and uses.
Uniqueness
1-Chloropropan-2-yl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and makes it suitable for specific synthetic applications. The compound’s ability to undergo various chemical reactions and its use in diverse research fields highlight its versatility and importance .
Properties
Molecular Formula |
C10H13ClO3S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
1-chloropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI Key |
LZTWZTJRHMRGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCl |
Origin of Product |
United States |
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